5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one
Description
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Properties
IUPAC Name |
(5E)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-15-14(24-16(22)17-15)9-10-8-11(18(20)21)6-7-13(10)23-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,19,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYMFINBWDHZFP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial, cytotoxic, and anticancer properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a nitrophenyl group, and a cyclohexylsulfanyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15-20 | 32 μg/mL |
| Escherichia coli | 12-18 | 64 μg/mL |
| Pseudomonas aeruginosa | 10-15 | 128 μg/mL |
These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus , which is known for its clinical relevance due to antibiotic resistance.
Cytotoxicity
In vitro cytotoxicity assays have been performed using various cancer cell lines to assess the potential anticancer properties of the compound. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.1 |
| A549 (lung cancer) | 25.0 |
The compound demonstrates promising cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. The presence of the nitro group is believed to enhance the electron affinity of the molecule, facilitating interactions with cellular targets.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives, including our compound. Researchers reported that modifications to the thiazole ring significantly influenced antimicrobial potency and cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
